Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate
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Overview
Description
Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate is a chemical compound with the molecular formula C20H17NO2 and a molecular weight of 303.35 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate typically involves the cyclization of 2-aminoaryl ketones with phenylacetylenes in the presence of a catalyst. This reaction can be carried out in an ionic liquid medium, such as [hmim]PF6, with zinc trifluoromethanesulfonate as the catalyst . The reaction conditions often include refluxing the mixture in methanol (MeOH) with methanesulfonic acid (MsOH) as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Custom synthesis and procurement services are available for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-4-phenylquinoline-3-carboxylate: This compound has a similar structure but with a methyl group instead of a cyclopropyl group.
(2E)-3-(3,4-dimethoxyphenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one: This compound contains a chalcone fragment and dimethoxy groups, exhibiting different conformational behavior.
Uniqueness
Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate is unique due to its cyclopropyl group, which can influence its chemical reactivity and biological activity. The presence of this group may enhance the compound’s stability and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-20(22)18-17(13-7-3-2-4-8-13)15-9-5-6-10-16(15)21-19(18)14-11-12-14/h2-10,14H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGIMCZZDJUYFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857071 |
Source
|
Record name | Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868536-53-2 |
Source
|
Record name | Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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